molecular formula C78H137N7O30 B13399546 (4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic

(4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic

Cat. No.: B13399546
M. Wt: 1652.9 g/mol
InChI Key: LXEACWVJIHRBDM-UHFFFAOYSA-N
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Description

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a bifunctional polyethylene glycol derivative that is widely used in bioconjugation and drug delivery systems. This compound consists of a maleimide group, a polyethylene glycol spacer, and a trans-cyclooctene group. The maleimide group allows for selective conjugation with thiol groups, while the trans-cyclooctene group is used in bioorthogonal reactions, particularly in the tetrazine ligation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Mal-PEG6)-N-bis(PEG7-TCO) typically involves the following steps:

    Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as p-nitrophenyl chloroformate to form an activated ester.

    Conjugation with Maleimide: The activated polyethylene glycol is then reacted with maleimide to form the maleimide-polyethylene glycol intermediate.

    Introduction of Trans-Cyclooctene: The maleimide-polyethylene glycol intermediate is further reacted with trans-cyclooctene to form the final product, N-(Mal-PEG6)-N-bis(PEG7-TCO).

Industrial Production Methods

In industrial settings, the production of N-(Mal-PEG6)-N-bis(PEG7-TCO) involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical and biotechnological applications.

Chemical Reactions Analysis

Types of Reactions

N-(Mal-PEG6)-N-bis(PEG7-TCO) undergoes several types of chemical reactions, including:

    Conjugation Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.

    Bioorthogonal Reactions: The trans-cyclooctene group participates in tetrazine ligation, a rapid and selective bioorthogonal reaction.

Common Reagents and Conditions

    Conjugation Reactions: Common reagents include thiol-containing molecules such as cysteine or glutathione. The reaction is typically carried out in aqueous buffer at neutral pH.

    Bioorthogonal Reactions: Tetrazine derivatives are used as reagents. The reaction is highly efficient and can be performed under mild conditions, making it suitable for in vivo applications.

Major Products Formed

    Thioether Conjugates: Formed from the reaction of the maleimide group with thiols.

    Tetrazine Adducts: Formed from the reaction of the trans-cyclooctene group with tetrazines.

Scientific Research Applications

N-(Mal-PEG6)-N-bis(PEG7-TCO) has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex bioconjugates and polymers.

    Biology: Employed in the labeling and tracking of biomolecules in live cells.

    Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.

    Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N-(Mal-PEG6)-N-bis(PEG7-TCO) involves its ability to form stable conjugates with thiol-containing molecules and participate in bioorthogonal reactions. The maleimide group selectively reacts with thiols to form thioether bonds, while the trans-cyclooctene group undergoes rapid and selective ligation with tetrazines. These reactions enable the precise modification and labeling of biomolecules, facilitating various applications in research and medicine.

Comparison with Similar Compounds

N-(Mal-PEG6)-N-bis(PEG7-TCO) is unique due to its dual functionality, combining a maleimide group and a trans-cyclooctene group. Similar compounds include:

    N-(Mal-PEG6)-N-bis(PEG7-DBCO): Contains a dibenzocyclooctyne group instead of trans-cyclooctene, used in strain-promoted azide-alkyne cycloaddition.

    N-(Mal-PEG6)-N-bis(PEG7-NHS): Contains an N-hydroxysuccinimide ester group, used for amine conjugation.

The uniqueness of N-(Mal-PEG6)-N-bis(PEG7-TCO) lies in its ability to participate in both thiol conjugation and tetrazine ligation, providing versatility in bioconjugation and drug delivery applications.

Properties

Molecular Formula

C78H137N7O30

Molecular Weight

1652.9 g/mol

IUPAC Name

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C78H137N7O30/c86-71(17-26-85-75(90)15-16-76(85)91)79-21-32-97-44-54-109-64-66-113-68-67-112-65-61-106-51-41-96-31-20-74(89)84(27-37-102-47-57-107-52-42-98-33-22-80-72(87)18-29-94-39-49-104-59-62-110-55-45-100-35-24-82-77(92)114-69-11-7-3-1-4-8-12-69)28-38-103-48-58-108-53-43-99-34-23-81-73(88)19-30-95-40-50-105-60-63-111-56-46-101-36-25-83-78(93)115-70-13-9-5-2-6-10-14-70/h1-3,5,15-16,69-70H,4,6-14,17-68H2,(H,79,86)(H,80,87)(H,81,88)(H,82,92)(H,83,93)

InChI Key

LXEACWVJIHRBDM-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2)C(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Origin of Product

United States

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